molecular formula C13H14N2O3S2 B12136413 N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide

N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide

Cat. No.: B12136413
M. Wt: 310.4 g/mol
InChI Key: QMAXNDFVUZCBGU-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide: is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a thiophene ring via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide typically involves the following steps:

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent.

    Coupling with Thiophene: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage, which can be achieved through an amide coupling reaction using a suitable carboxylic acid derivative and a coupling reagent like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring in N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can be used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.

Biology: This compound may serve as a probe in biological studies to investigate the role of sulfonamide and thiophene-containing molecules in biological systems.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

    N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with an acetamide linkage instead of a propanamide linkage.

    N-(4-sulfamoylphenyl)-3-(furan-2-yl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(4-sulfamoylphenyl)-3-(pyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is unique due to the presence of both a sulfonamide group and a thiophene ring, which can impart distinct electronic and steric properties. These features may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C13H14N2O3S2/c14-20(17,18)12-6-3-10(4-7-12)15-13(16)8-5-11-2-1-9-19-11/h1-4,6-7,9H,5,8H2,(H,15,16)(H2,14,17,18)

InChI Key

QMAXNDFVUZCBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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